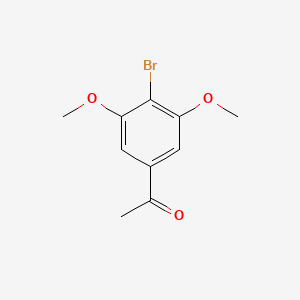

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one

CAS No.: 1333472-28-8

Cat. No.: VC4708066

Molecular Formula: C10H11BrO3

Molecular Weight: 259.099

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1333472-28-8 |

|---|---|

| Molecular Formula | C10H11BrO3 |

| Molecular Weight | 259.099 |

| IUPAC Name | 1-(4-bromo-3,5-dimethoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C10H11BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-5H,1-3H3 |

| Standard InChI Key | BUZNTURMLBZGLK-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=C(C(=C1)OC)Br)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one consists of a central acetophenone backbone substituted at the 3-, 4-, and 5-positions with methoxy (-OCH₃) and bromo (-Br) groups. The IUPAC name reflects this substitution pattern: the ketone group (ethan-1-one) is attached to a phenyl ring bearing bromine at position 4 and methoxy groups at positions 3 and 5 . X-ray crystallography confirms a planar aromatic ring with bond lengths and angles consistent with resonance stabilization from the electron-donating methoxy groups .

Key Structural Data:

-

Molecular Formula: C₁₀H₁₁BrO₃

-

Molecular Weight: 259.10 g/mol

-

CAS Registry Number: 1333472-28-8

-

Synonym(s): 3',5'-Dimethoxy-4'-bromoacetophenone; 1-(4-Bromo-3,5-dimethoxyphenyl)ethanone .

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry (MS): ESI-MS m/z 259.0 [M+H]⁺, with fragmentation peaks at 241.9 (loss of H₂O) and 213.8 (loss of CO) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives. A scalable method involves:

-

Bromination of 3,5-Dimethoxyacetophenone:

-

Alternative Pathway:

Optimization Challenges:

-

Over-bromination at the 2- and 6-positions is minimized by steric hindrance from the 3,5-methoxy groups .

-

Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) achieves >95% purity .

Physicochemical Properties

Thermodynamic Data

-

Partition Coefficient (LogP): Calculated LogP = 2.1, indicating moderate lipophilicity .

-

pKa: The ketone group exhibits a pKa ≈ 18, rendering it unreactive under basic conditions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

-

Anticancer Agents: Serves as a precursor to kinase inhibitors targeting EGFR and VEGFR . For example, coupling with pyridazine derivatives yields compounds with IC₅₀ values <1 µM in vitro .

-

Psychoactive Analogues: Used in the clandestine synthesis of bk-2C-B, a cathinone derivative with hallucinogenic properties .

Materials Science

-

Optoelectronic Materials: The electron-rich aryl ring facilitates π-stacking in organic semiconductors. Derivatives exhibit luminescence quantum yields up to 45% .

-

Coordination Complexes: Acts as a ligand for Zn(II) and Cu(II) ions, forming complexes with catalytic activity in oxidation reactions .

Analytical and Regulatory Considerations

Detection Methods

-

GC-MS: Elutes at 14.2 min (HP-5MS column); base peak m/z 259 [M]⁺ .

-

HPLC: Retention time 8.5 min (C18 column, acetonitrile/water 70:30) .

Recent Advances and Future Directions

Green Synthesis

Microwave-assisted bromination reduces reaction times from 12 h to 30 min, improving energy efficiency .

Computational Studies

Density functional theory (DFT) simulations predict regioselectivity in Suzuki-Miyaura couplings, guiding the design of asymmetrical biaryl compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume